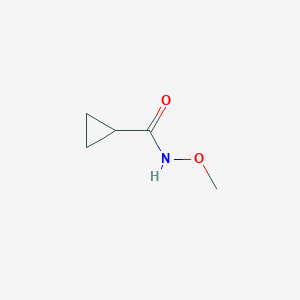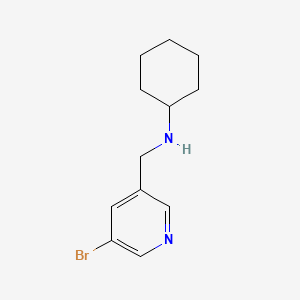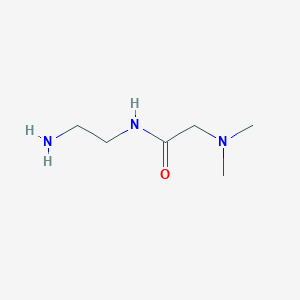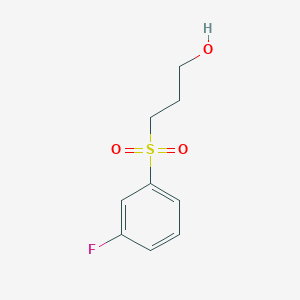amine CAS No. 1178687-51-8](/img/structure/B1400803.png)
[(4-Bromo-2-chlorophenyl)methyl](2-methylpropyl)amine
Overview
Description
“(4-Bromo-2-chlorophenyl)methylamine” is a chemical compound with the IUPAC name N-(4-bromo-2-chlorobenzyl)-2-methyl-1-propanamine . The compound has a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrClN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Enzyme-Catalyzed Copolymerization
This compound has been used in enzyme-catalyzed copolymerizations with phenols, facilitated by the extracellular laccase of the fungus Rhizoctonia praticola. This process is significant in the field of biopolymer synthesis and could lead to the development of new materials with unique properties .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical manufacturing. The compound’s structural features make it suitable for further chemical modifications, which can lead to the synthesis of various pharmaceutical agents .
Antimicrobial and Anticancer Agent Synthesis
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound, particularly as antimicrobial and anticancer agents. These studies are crucial in combating drug resistance by pathogens and cancer cells .
Organic Synthesis
The compound, also known as BAM, is utilized in organic synthesis due to its molecular weight and structural properties. It can be a key component in creating complex organic molecules for various scientific applications.
Spectroscopic Characterization and Structural Elucidation
It is used in standard spectroscopic techniques for the characterization and structural elucidation of synthesized compounds. This application is vital in confirming the molecular structures of new chemical entities .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .
Mode of Action
Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.
Biochemical Pathways
Based on its potential mode of action, it may affect the cholinergic system, particularly the synaptic transmission process, by inhibiting acetylcholinesterase .
properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSTZJSDQOYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)


![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)




